molecular formula C7H9NO2S2 B2889222 4-(Methylthio)benzenesulfonamide CAS No. 3476-16-2

4-(Methylthio)benzenesulfonamide

Cat. No. B2889222
CAS RN: 3476-16-2
M. Wt: 203.27
InChI Key: DKCWFFVGFICMGR-UHFFFAOYSA-N
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Description

4-(Methylthio)benzenesulfonamide, also known as Benzenesulfonamide, 4-methyl-, is a chemical compound with the formula C7H9NO2S. Its molecular weight is 171.217 . It is also known by other names such as p-Toluenesulfonamide, p-Methylbenzenesulfonamide, and p-Toluenesulfonylamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group. The IUPAC Standard InChI for this compound is InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) .

Scientific Research Applications

Anticancer Activity

4-(Methylthio)benzenesulfonamide derivatives have shown potential as anticancer agents. A series of derivatives synthesized and evaluated in vitro exhibited significant anticancer activity against human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Their growth inhibition effects were observed in the low micromolar range (Sławiński et al., 2012), (Żołnowska et al., 2015), (Tomorowicz et al., 2020).

Carbonic Anhydrase Inhibition

This compound derivatives have also been investigated for their inhibitory effects on human carbonic anhydrases, enzymes involved in critical physiological functions. Some derivatives were found to potently inhibit these enzymes, suggesting potential applications in related therapies (Gul et al., 2016).

Environmental Analysis

In environmental studies, benzenesulfonamide compounds, including this compound, have been detected as contaminants. Their presence and concentration levels in environmental samples like soil and water have been analyzed, providing insights into their environmental impact and potential risks (Speltini et al., 2016), (Yoom et al., 2018).

Safety and Hazards

According to a safety data sheet, 4-(Methylthio)benzenesulfonamide is harmful if swallowed. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions for 4-(Methylthio)benzenesulfonamide could involve further exploration of its potential as an antimicrobial agent. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . Such research could lead to the development of novel antiproliferative agents.

properties

IUPAC Name

4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCWFFVGFICMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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